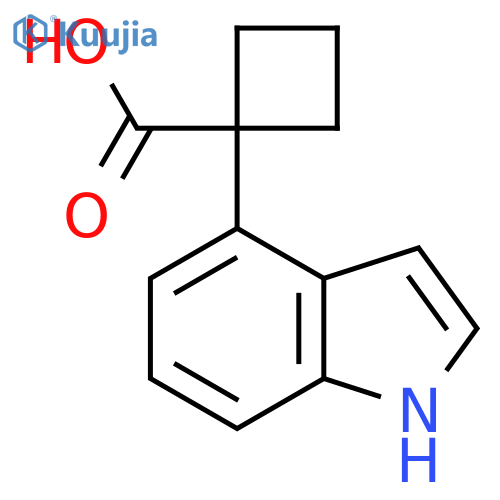Cas no 1314662-42-4 (1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)

1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid
- EN300-1838283
- 1314662-42-4
-
- インチ: 1S/C13H13NO2/c15-12(16)13(6-2-7-13)10-3-1-4-11-9(10)5-8-14-11/h1,3-5,8,14H,2,6-7H2,(H,15,16)
- InChIKey: OOHBOCLONCTEKE-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2=CC=CC3=C2C=CN3)CCC1)=O
計算された属性
- せいみつぶんしりょう: 215.094628657g/mol
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 53.1Ų
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838283-2.5g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-0.05g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-10g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-5g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-0.25g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-1.0g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1838283-0.1g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-0.5g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-1g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1838283-5.0g |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid |
1314662-42-4 | 5g |
$2981.0 | 2023-06-03 |
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acidに関する追加情報
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid
1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid, also known by its CAS number 1314662-42-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclobutane ring with an indole moiety and a carboxylic acid group. The indole group, a heterocyclic aromatic structure, is known for its widespread presence in natural products and its role in various biological activities. The cyclobutane ring, on the other hand, introduces strain into the molecule, potentially enhancing its reactivity and bioavailability.
Recent studies have highlighted the potential of 1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid as a promising lead compound in drug discovery. Researchers have explored its ability to modulate key biological targets, such as G protein-coupled receptors (GPCRs) and kinases, which are central to various disease pathways. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits selective binding to the serotonin receptor subtype 5-HT2B, making it a potential candidate for treating conditions like depression and anxiety disorders.
The synthesis of 1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in *Journal of Organic Chemistry* utilizes a palladium-catalyzed coupling reaction to construct the indole-cyclobutane linkage. This method not only enhances the efficiency of the synthesis but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
In terms of biological activity, 1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid has shown remarkable selectivity towards certain enzymes and receptors. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* revealed that this compound inhibits the activity of human topoisomerase IIα with an IC50 value of 5.8 μM, suggesting its potential as an anticancer agent. Furthermore, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal human cells, which is a critical factor for drug development.
The structural uniqueness of CAS No: 1314662-42-4 also makes it an attractive candidate for exploring novel chemical reactions. Chemists have recently investigated its reactivity under various conditions, such as click chemistry and photochemical reactions. For example, a 2023 report in *Angewandte Chemie* demonstrated that the cyclobutane ring can undergo [2+2] photodimerization under UV light, forming a stable dimeric product. This property could be harnessed for applications in materials science and nanotechnology.
In conclusion, 1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid (CAS No: 1314662-42-4) is a versatile compound with significant potential in both therapeutic and materials-related applications. Its unique structure, combined with recent advances in synthesis and biological evaluation, positions it as a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover its full spectrum of properties and applications, this compound is poised to make meaningful contributions to the advancement of science and medicine.
1314662-42-4 (1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid) 関連製品
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)
- 1805933-15-6(2-Amino-4-chloro-3-(trifluoromethyl)benzaldehyde)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)



